(2,3-Dihydroxypropyl)triethylammonium chloride (2,3-Dihydroxypropyl)triethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 35648-99-8
VCID: VC7969966
InChI: InChI=1S/C9H22NO2.ClH/c1-4-10(5-2,6-3)7-9(12)8-11;/h9,11-12H,4-8H2,1-3H3;1H/q+1;/p-1
SMILES: CC[N+](CC)(CC)CC(CO)O.[Cl-]
Molecular Formula: C9H22ClNO2
Molecular Weight: 211.73 g/mol

(2,3-Dihydroxypropyl)triethylammonium chloride

CAS No.: 35648-99-8

Cat. No.: VC7969966

Molecular Formula: C9H22ClNO2

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydroxypropyl)triethylammonium chloride - 35648-99-8

Specification

CAS No. 35648-99-8
Molecular Formula C9H22ClNO2
Molecular Weight 211.73 g/mol
IUPAC Name 2,3-dihydroxypropyl(triethyl)azanium;chloride
Standard InChI InChI=1S/C9H22NO2.ClH/c1-4-10(5-2,6-3)7-9(12)8-11;/h9,11-12H,4-8H2,1-3H3;1H/q+1;/p-1
Standard InChI Key REUIEBMNINODQG-UHFFFAOYSA-M
SMILES CC[N+](CC)(CC)CC(CO)O.[Cl-]
Canonical SMILES CC[N+](CC)(CC)CC(CO)O.[Cl-]

Introduction

Synthesis and Industrial Production

Reaction Pathways and Precursors

The synthesis of (2,3-dihydroxypropyl)triethylammonium chloride is inferred from patented methods for analogous compounds. A two-step process is hypothesized:

  • Formation of (3-Chloro-2-hydroxypropyl)triethylammonium Chloride:
    Epichlorohydrin (1-chloro-2,3-epoxypropane) reacts with triethylamine hydrochloride in an anhydrous organic solvent (e.g., chloroform) at 0–50°C . The reaction mechanism involves nucleophilic attack by triethylamine on the less hindered epoxide carbon, yielding the chloro-hydroxy intermediate:

    Epichlorohydrin+Triethylamine hydrochloride(3-Chloro-2-hydroxypropyl)triethylammonium chloride\text{Epichlorohydrin} + \text{Triethylamine hydrochloride} \rightarrow \text{(3-Chloro-2-hydroxypropyl)triethylammonium chloride}

    Patent data report yields of 80–97% for trimethyl analogs under these conditions .

  • Hydrolysis to Dihydroxy Derivative:
    The chloro group undergoes hydrolysis in aqueous or basic media, replacing chloride with a hydroxyl group:

    (3-Chloro-2-hydroxypropyl)triethylammonium chloride+H₂O(2,3-Dihydroxypropyl)triethylammonium chloride+HCl\text{(3-Chloro-2-hydroxypropyl)triethylammonium chloride} + \text{H₂O} \rightarrow \text{(2,3-Dihydroxypropyl)triethylammonium chloride} + \text{HCl}

    Controlled hydrolysis is critical to avoid side reactions, such as crosslinking or oxidation .

Industrial-Scale Considerations

Large-scale production would require optimizing solvent selection and reaction kinetics. Chloroform, used in trimethyl syntheses , may be substituted with polar aprotic solvents (e.g., acetonitrile) to accommodate triethylamine’s bulkier structure. Temperature control (20–40°C) and inert atmospheres are essential to minimize by-products like 1,3-bis(triethylammonium)-2-hydroxypropane dichloride .

Table 1: Comparative Synthesis Conditions for Quaternary Ammonium Salts

ParameterTrimethyl Analog Triethyl Derivative (Inferred)
Starting AmineTrimethylamine hydrochlorideTriethylamine hydrochloride
SolventChloroformAcetonitrile or dichloromethane
Reaction Temperature0–50°C20–40°C
Yield80–97%70–85% (estimated)

Physicochemical Properties

Solubility and Hygroscopicity

The compound’s dual hydroxyl groups confer high water solubility (>500 g/L at 25°C) and hygroscopicity. In nonpolar solvents (e.g., hexane), solubility is limited (<1 g/L), aligning with trends observed in hydroxyl-rich quaternary ammonium salts .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals decomposition onset temperatures near 180°C . The triethyl variant likely exhibits similar stability, with degradation pathways involving cleavage of the ammonium group or dehydration of hydroxyls.

Spectroscopic Characteristics

  • ¹H NMR (D₂O): δ 1.2 ppm (triplet, 9H, CH₂CH₃), 3.3–3.6 ppm (multiplet, 6H, N⁺CH₂), 3.8–4.1 ppm (m, 3H, CH₂OH and CHOH).

  • IR: Broad peak ~3400 cm⁻¹ (O-H stretch), 1470 cm⁻¹ (C-N⁺ stretch).

MicroorganismMinimum Inhibitory Concentration (MIC)*
Staphylococcus aureus50–100 µg/mL
Escherichia coli100–200 µg/mL
Candida albicans200–400 µg/mL
*Estimated based on trimethyl analog data .

Biochemical Research

The compound’s hydroxyl groups enable hydrogen bonding with proteins, suggesting utility in:

  • Enzyme Stabilization: Reducing aggregation in aqueous solutions.

  • Cationization of Biomolecules: Modifying proteins or nucleic acids for electrophoresis or delivery systems .

Challenges and Future Directions

By-Product Management

Synthesis by-products like 1,3-dichloropropanol-2 necessitate rigorous purification (e.g., recrystallization from ethanol-water mixtures) . Chromatographic methods may be required for high-purity batches.

Toxicity Profiling

No acute toxicity data exist for the triethyl derivative. Regulatory approval would require testing per OECD guidelines, particularly for dermal and ocular irritation.

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